7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine
Description
Overview of Fused Nitrogen Heterocycles in Organic Chemistry
Fused nitrogen heterocycles are a class of organic compounds where two or more rings, at least one of which contains a nitrogen atom, share a pair of atoms. These structures are ubiquitous in nature and are fundamental components of many biologically active molecules, including vitamins, hormones, and antibiotics. rsc.org Their prevalence in pharmaceuticals is significant, with over 85% of all biologically active compounds containing a heterocyclic scaffold, a majority of which are nitrogen-based. rsc.org
The stability and functional efficiency of nitrogen-containing heterocycles within the human body contribute to their widespread use in drug design and discovery. tezu.ernet.in The nitrogen atoms in these structures can readily form hydrogen bonds with biological macromolecules like DNA, a key interaction for the therapeutic action of many drugs. rsc.org The versatility of these scaffolds allows for the synthesis of a diverse array of derivatives with a broad spectrum of biological activities. eurekaselect.com
Unique Structural Features of thebenthamdirect.comeurekaselect.comresearchgate.netTriazolo[4,3-a]pyridine Scaffold
The benthamdirect.comeurekaselect.comresearchgate.nettriazolo[4,3-a]pyridine scaffold is a bicyclic system formed by the fusion of a pyridine (B92270) ring and a 1,2,4-triazole (B32235) ring. This fusion results in a planar aromatic system with a bridgehead nitrogen atom. The structural and spectroscopic properties of a closely related derivative, 1,2,4-triazolo[4,3-a]pyridin-3-amine, have been studied, revealing a monoclinic crystal structure. mdpi.comnih.gov In this structure, two molecules are linked via intermolecular N–H⋯N hydrogen bonds. mdpi.comnih.gov
The arrangement of atoms in triazolopyridine structures often favors the presence of intermolecular π–π interactions, which, along with weak C–H···N electrostatic interactions, contribute to the stability of the crystal structure. cambridge.org The electronic properties of the triazolopyridine system can be tuned by the introduction of various substituents, influencing its reactivity and potential applications.
Rationale for Academic Investigation of Substituted Triazolo[4,3-a]pyridines, with Focus on 7-Bromo-benthamdirect.comeurekaselect.comresearchgate.nettriazolo[4,3-a]pyridin-3-amine
The academic investigation into substituted triazolopyridines is driven by their potential as scaffolds in medicinal chemistry and materials science. The benthamdirect.comeurekaselect.comresearchgate.nettriazolo[1,5-a]pyrimidine scaffold, a related structure, has been identified as a significant pharmacophore in the development of novel therapeutic agents. ekb.eg The introduction of substituents onto the triazolopyridine core allows for the systematic exploration of structure-activity relationships.
The compound 7-bromo- benthamdirect.comeurekaselect.comresearchgate.nettriazolo[4,3-a]pyridin-3-amine is of particular interest due to the presence of two key functional groups: a bromine atom and a primary amine. The bromine atom at the 7-position serves as a versatile handle for further chemical modifications through various cross-coupling reactions, enabling the synthesis of a diverse library of derivatives. The primary amine at the 3-position also offers a site for derivatization, allowing for the introduction of different functionalities to modulate the compound's properties.
The combination of the triazolopyridine core with these reactive functional groups makes 7-bromo- benthamdirect.comeurekaselect.comresearchgate.nettriazolo[4,3-a]pyridin-3-amine a valuable building block in the synthesis of more complex molecules with potential biological activities. Research into such substituted triazolopyridines contributes to a deeper understanding of their chemical behavior and paves the way for the discovery of new compounds with useful properties.
Properties
CAS No. |
1019918-41-2 |
|---|---|
Molecular Formula |
C6H5BrN4 |
Molecular Weight |
213 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 7 Bromo 1 2 3 Triazolo 4,3 a Pyridin 3 Amine and Its Derivatives
Strategies forCurrent time information in Pasuruan, ID.researchgate.netnih.govTriazolo[4,3-a]pyridine Ring Formation
The formation of the Current time information in Pasuruan, ID.researchgate.netnih.govtriazolo[4,3-a]pyridine core is a key step in the synthesis of 7-bromo- Current time information in Pasuruan, ID.researchgate.netnih.govtriazolo[4,3-a]pyridin-3-amine. This can be achieved through various cyclization strategies, primarily starting from appropriately substituted pyridine (B92270) precursors.
Cyclization Reactions from Pyridine Precursors
The most common approach to the Current time information in Pasuruan, ID.researchgate.netnih.govtriazolo[4,3-a]pyridine ring system involves the cyclization of 2-substituted pyridine derivatives, particularly 2-hydrazinopyridines.
The reaction of 2-hydrazinopyridines with various one-carbon synthons is a well-established method for the synthesis of Current time information in Pasuruan, ID.researchgate.netnih.govtriazolo[4,3-a]pyridines. To obtain the desired 3-amino functionality, a key precursor would be a 2-hydrazinopyridine (B147025) derivative. For the synthesis of 3-amino- Current time information in Pasuruan, ID.researchgate.netnih.govtriazolo[4,3-a]pyridines, an electrochemically induced desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates has been reported. nih.govorganic-chemistry.org This method provides a wide range of 3-amino- Current time information in Pasuruan, ID.researchgate.netnih.gov-triazolo pyridines under simple conditions without the need for transition metals or external oxidants. nih.govorganic-chemistry.org Another approach involves the reaction of 2-hydrazinopyridine with cyanogen (B1215507) bromide, which can lead to the formation of the 3-amino- Current time information in Pasuruan, ID.researchgate.netnih.govtriazolo[4,3-a]pyridine core.
A general and efficient two-step, one-pot protocol has been developed for the synthesis of 3-amino-1,2,4-triazoles, which can be adapted for the synthesis of the target molecule. nih.gov This involves the reaction of a thiourea (B124793) or thiosemicarbazide (B42300) derivative with a methylating agent followed by cyclization with a hydrazine (B178648). nih.gov Specifically for the Current time information in Pasuruan, ID.researchgate.netnih.govtriazolo[4,3-a]pyridine ring system, a facile one-pot synthesis from thiosemicarbazides derived from 2-hydrazino pyridine has been reported. Current time information in Pasuruan, ID.
The table below summarizes various reagents and conditions used in the condensation-cyclization of 2-hydrazinopyridines to form 3-substituted Current time information in Pasuruan, ID.researchgate.netnih.govtriazolo[4,3-a]pyridines.
| Reagent for C1 Synthon | Resulting 3-Substituent | Reaction Conditions | Reference |
| Isothiocyanates | Amino | Electrochemical, undivided cell, carbon electrodes | nih.govorganic-chemistry.org |
| Aldehydes | Aryl/Alkyl | Oxidative cyclization (e.g., with I2, NCS) | researchgate.netmdpi.com |
| Acid hydrazides | Aryl/Alkyl | Palladium-catalyzed addition to 2-chloropyridine (B119429) followed by dehydration | organic-chemistry.org |
| Amidrazones/Aldehydes | Trisubstituted triazoles | Ceric ammonium (B1175870) nitrate (B79036) catalyzed oxidative cyclization | organic-chemistry.org |
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic systems in a single step. A mild and efficient one-pot synthesis of substituted Current time information in Pasuruan, ID.researchgate.netnih.govtriazolo[4,3-a]pyridines has been developed from the reaction of 2-hydrazinopyridine and substituted aromatic aldehydes. researchgate.netrsc.org This functional group tolerant and atom-economic method provides facile access to synthetically and biologically important triazolopyridine derivatives. researchgate.netrsc.org While not explicitly reported for the synthesis of 7-bromo- Current time information in Pasuruan, ID.researchgate.netnih.govtriazolo[4,3-a]pyridin-3-amine, the Groebke–Blackburn–Bienaymé (GBB) reaction, an isocyanide-based MCR, is a well-established method for synthesizing various fused imidazo-heterocycles and could potentially be adapted. nih.govacs.org
Cyclization Reactions from Triazole Precursors
The synthesis of the Current time information in Pasuruan, ID.researchgate.netnih.govtriazolo[4,3-a]pyridine ring system can also be envisioned to start from a pre-formed 1,2,4-triazole (B32235) ring, followed by the annulation of the pyridine ring. However, this approach is less commonly reported in the literature for this specific fused system compared to the methods starting from pyridine precursors. One potential strategy could involve the reaction of a suitably functionalized 1,2,4-triazole with a four-carbon synthon to construct the pyridine ring.
Syntheses from Acyclic Fragments
The construction of the Current time information in Pasuruan, ID.researchgate.netnih.govtriazolo[4,3-a]pyridine skeleton from acyclic precursors is a more convergent but often more challenging approach. This would involve the simultaneous formation of both the triazole and pyridine rings from linear starting materials. While there is extensive literature on the synthesis of 1,2,4-triazoles from acyclic precursors, the direct synthesis of the fused Current time information in Pasuruan, ID.researchgate.netnih.govtriazolo[4,3-a]pyridine system from acyclic fragments is not well-documented. frontiersin.org
Introduction and Functionalization of the Bromine Substituent
The introduction of the bromine atom at the 7-position of the Current time information in Pasuruan, ID.researchgate.netnih.govtriazolo[4,3-a]pyridin-3-amine core is a crucial step. This can be achieved either by starting with a pre-brominated pyridine precursor or by direct bromination of the formed heterocyclic system.
A plausible synthetic route would involve the use of a 4-bromo-2-hydrazinopyridine as the starting material for the cyclization reactions described in section 2.1.1.1. For instance, the synthesis of 6-bromo-3-(pyridine-4-yl)- Current time information in Pasuruan, ID.researchgate.netnih.govtriazolo[4,3-a]pyridine has been achieved via the oxidative cyclization of the corresponding hydrazone using N-chlorosuccinimide (NCS). mdpi.com This suggests that starting with a 4-bromo-2-hydrazinopyridine derivative could lead to the desired 7-bromo- Current time information in Pasuruan, ID.researchgate.netnih.govtriazolo[4,3-a]pyridine ring system.
Direct regioselective bromination of the Current time information in Pasuruan, ID.researchgate.netnih.govtriazolo[4,3-a]pyridin-3-amine core could be another approach, although controlling the position of bromination on the pyridine ring can be challenging. The electronic properties of the fused triazole ring and the amino group will influence the regioselectivity of the electrophilic aromatic substitution.
Once the 7-bromo- Current time information in Pasuruan, ID.researchgate.netnih.govtriazolo[4,3-a]pyridin-3-amine is synthesized, the bromine atom serves as a versatile handle for further functionalization through various cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
The following table outlines potential cross-coupling reactions for the functionalization of the 7-bromo substituent.
| Reaction Name | Coupling Partner | Catalyst/Reagents | Expected Product |
| Suzuki-Miyaura Coupling | Boronic acids/esters | Palladium catalyst, base | 7-Aryl/heteroaryl- Current time information in Pasuruan, ID.researchgate.netnih.govtriazolo[4,3-a]pyridin-3-amine |
| Buchwald-Hartwig Amination | Amines | Palladium catalyst, base, ligand | 7-Amino- Current time information in Pasuruan, ID.researchgate.netnih.govtriazolo[4,3-a]pyridin-3-amine derivatives |
| Sonogashira Coupling | Terminal alkynes | Palladium catalyst, copper co-catalyst, base | 7-Alkynyl- Current time information in Pasuruan, ID.researchgate.netnih.govtriazolo[4,3-a]pyridin-3-amine |
Direct Bromination Approaches
Direct bromination of a pre-formed triazolopyridine ring system is a primary strategy for synthesizing 7-bromo derivatives. One effective method involves the lithiation of the triazolopyridine followed by quenching with a bromine source. For instance, the treatment of a 7-lithiotriazolopyridine intermediate with elemental bromine can yield the desired 7-bromotriazolopyridine, although this reaction can sometimes be accompanied by ring-opening side products. rsc.org A more efficient approach that often provides good yields involves using a different brominating agent. The reaction of the lithiated intermediate with dibromotetrachloroethane has been shown to produce 7-bromotriazolopyridines effectively. rsc.org
These direct approaches are advantageous as they utilize a readily available triazolopyridine core and introduce the halogen at a late stage in the synthesis.
Strategic Incorporation of Bromine into Precursors
An alternative to direct bromination is the use of brominated precursors that are carried through the cyclization process. This strategy involves starting with a pyridine ring that already bears a bromine atom at the desired position. For example, a 2-chloro-4-bromopyridine could serve as a starting material. This precursor would first be converted to a 2-hydrazinyl-4-bromopyridine, which then undergoes cyclization to form the fused triazole ring, thereby incorporating the bromine atom into the final 7-bromo- Current time information in Pasuruan, ID.rsc.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine structure. This method ensures the regioselective placement of the bromine atom and avoids potential side reactions associated with direct bromination of the fused heterocyclic system.
Introduction and Functionalization of the Amine Substituent
The amine group at the 3-position is a key feature of the target molecule, and its introduction and subsequent modification are crucial for creating diverse derivatives.
Strategies for Incorporating the Amine Group
The 3-amino group is typically introduced during the formation of the triazole ring. A common and effective method involves the cyclization of 2-hydrazinopyridines with reagents that provide the C3-N unit of the triazole ring. One such approach is the reaction of a 2-hydrazinopyridine derivative with an isothiocyanate. organic-chemistry.org This reaction proceeds through a thiosemicarbazide intermediate, which is then desulfurized in situ to promote the cyclization and formation of the 3-amino- Current time information in Pasuruan, ID.rsc.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine core. researchgate.net Electrochemically induced desulfurative cyclization provides a method that avoids transition metals or external oxidants. organic-chemistry.org
Another strategy involves the use of cyanogen bromide for the cyclization of 2-hydrazinopyridine, which directly installs the amino group at the 3-position. These methods are valuable for their efficiency in constructing the desired substituted heterocyclic system in a single synthetic sequence.
| Starting Material | Reagent | Key Intermediate | Method |
| 2-Hydrazinopyridine | Isothiocyanate | Thiosemicarbazide | Desulfurative Cyclization |
| 2-Hydrazinopyridine | Cyanogen Bromide | N/A | Direct Cyclization |
Derivatization of the Amine Functionality
The exocyclic amine at the 3-position serves as a versatile handle for further functionalization, allowing for the synthesis of a library of derivatives. Standard amine chemistry can be applied to modify this group. For example, acylation with acid chlorides or anhydrides can produce the corresponding amides. Alkylation reactions can introduce various alkyl or aryl groups, leading to secondary or tertiary amines. These derivatization reactions are fundamental in medicinal chemistry for exploring structure-activity relationships. While specific examples for the 7-bromo variant are not extensively detailed, the general reactivity of amino-substituted triazolopyridines and related scaffolds like 1,2,4-triazolo[4,3-a]pyrazines supports the feasibility of these transformations. nih.govbeilstein-journals.org Nucleophilic aromatic substitution (SNAr) reactions on related halogenated heterocyclic systems demonstrate the broad potential for introducing diverse amine functionalities. researchgate.net
Catalytic Approaches in Synthesis
Modern catalytic methods, particularly those employing microwave assistance, have been instrumental in accelerating the synthesis of heterocyclic compounds.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and enhancing reproducibility. nih.govresearchgate.net The synthesis of Current time information in Pasuruan, ID.rsc.orgorganic-chemistry.orgtriazolo[4,3-a]pyridines and related structures has benefited significantly from this technology. For instance, the dehydration step in the synthesis of Current time information in Pasuruan, ID.rsc.orgorganic-chemistry.orgtriazolo[4,3-a]pyridines from 2-chloropyridine and hydrazides can be efficiently carried out in acetic acid under microwave irradiation. organic-chemistry.org Similarly, catalyst-free methods for synthesizing substituted 1,2,4-triazoles from hydrazines and formamide (B127407) proceed smoothly under microwave conditions, offering short reaction times and high yields. organic-chemistry.org
The application of microwave heating has been shown to be effective in various multi-component reactions for generating complex heterocyclic systems, including imidazo[1,2-a]pyridines, suggesting its broad applicability in this area of chemical synthesis. rsc.org These methods are advantageous due to their efficiency, reduced reaction times, and often environmentally benign conditions. nih.govmdpi.com
| Reaction Type | Conditions | Advantage |
| Dehydration/Cyclization | Acetic Acid, Microwave | Rapid and efficient ring closure |
| Triazole Formation | Formamide, Microwave | Catalyst-free, high yields |
| Multi-component reactions | Various, Microwave | Access to diverse structures quickly |
Transition Metal-Catalyzed Coupling Reactions
The bromine atom at the C7 position of the Current time information in Pasuruan, ID.thieme-connect.comnih.govtriazolo[4,3-a]pyridine ring serves as a versatile handle for introducing a wide array of functional groups through transition metal-catalyzed cross-coupling reactions. These methods are prized for their reliability, broad substrate scope, and functional group tolerance.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Palladium catalysis is a dominant tool for the formation of carbon-carbon and carbon-heteroatom bonds. The electron-deficient nature of the pyridine ring within the triazolopyridine system makes the C7-Br bond susceptible to oxidative addition to a Pd(0) center, initiating the catalytic cycles of several powerful cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction is one of the most widely used methods for forming C(sp²)-C(sp²) bonds, coupling an organoboron reagent with an organohalide. For a substrate like 7-bromo- Current time information in Pasuruan, ID.thieme-connect.comnih.govtriazolo[4,3-a]pyridin-3-amine, a Suzuki-Miyaura reaction would enable the introduction of various aryl and heteroaryl substituents at the 7-position. While direct literature examples on this specific 3-amino substituted compound are scarce, the successful application of this reaction on analogous bromo-substituted heterocyclic systems is well-documented. For instance, the Suzuki-Miyaura coupling of 7-bromo-1H-indazoles bearing substituents at the C4 position has been achieved with a range of aryl and heteroaryl boronic acids, demonstrating the viability of this approach on a similar bicyclic heteroaromatic framework. organic-chemistry.orgnih.gov Similarly, palladium-catalyzed Suzuki reactions on related scaffolds like 7-chloro-5-methyl- Current time information in Pasuruan, ID.thieme-connect.comnih.govtriazolo[1,5-a]pyrimidine have been reported to proceed efficiently. researchgate.net
Typical conditions for such transformations involve a palladium catalyst, a phosphine (B1218219) ligand, and a base in a suitable solvent system. The choice of these components is critical and often requires optimization based on the specific substrates.
| Parameter | Typical Reagents/Conditions |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd/C |
| Ligand | PPh₃, XPhos, SPhos, RuPhos |
| Boron Reagent | Aryl/heteroaryl boronic acids, Boronic esters (e.g., pinacol (B44631) esters) |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH |
| Solvent | Dioxane/H₂O, Toluene, DMF, Ethanol/H₂O |
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgresearchgate.netlibretexts.orgorganic-chemistry.org This reaction is invaluable for introducing alkynyl moieties, which are versatile functional groups that can serve as precursors for further transformations or as key structural elements in materials science and medicinal chemistry. The coupling of 7-bromo- Current time information in Pasuruan, ID.thieme-connect.comnih.govtriazolo[4,3-a]pyridin-3-amine with various terminal alkynes would yield 7-alkynyl derivatives. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org Studies on the closely related 7-chloro-5-methyl- Current time information in Pasuruan, ID.thieme-connect.comnih.govtriazolo[1,5-a]pyrimidine have demonstrated successful Sonogashira couplings, suggesting that the 7-halo position of the triazolopyridine scaffold is amenable to this transformation. researchgate.net Copper-free Sonogashira protocols have also been developed, which can be advantageous in avoiding potential issues with copper contamination in the final products. rsc.org
| Parameter | Typical Reagents/Conditions |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |
| Copper Co-catalyst | CuI |
| Alkyne | Terminal aryl or alkyl alkynes |
| Base | Triethylamine (B128534) (Et₃N), Diisopropylamine (DIPA) |
| Solvent | THF, DMF, Toluene |
Buchwald-Hartwig Amination: This reaction is a powerful method for constructing carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orglibretexts.orgorganic-chemistry.org Applying this reaction to 7-bromo- Current time information in Pasuruan, ID.thieme-connect.comnih.govtriazolo[4,3-a]pyridin-3-amine would allow for the introduction of a diverse range of primary and secondary amines at the C7 position, leading to novel di-amino substituted triazolopyridine derivatives. The reaction typically requires a palladium catalyst, a suitable phosphine ligand (often bulky and electron-rich), and a strong base. wikipedia.org The presence of the free 3-amino group on the starting material could potentially interfere with the reaction by acting as a competing nucleophile or by coordinating to the palladium catalyst. Therefore, protection of the 3-amino group might be necessary prior to the coupling reaction, or careful selection of ligands and reaction conditions would be required to achieve selective amination at the C7 position. Successful Buchwald-Hartwig aminations have been reported on various bromopyridines, highlighting the general applicability of this method to halogenated pyridine-containing systems. wikipedia.org
| Parameter | Typical Reagents/Conditions |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | BINAP, Xantphos, DavePhos, Josiphos-type ligands |
| Amine | Primary or secondary alkyl or aryl amines |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ |
| Solvent | Toluene, Dioxane |
Copper-Catalyzed Reactions
Copper-catalyzed reactions offer a cost-effective and often complementary alternative to palladium-based methodologies for C-C and C-N bond formation. mdpi.com While palladium is highly effective, copper catalysis can sometimes provide different reactivity patterns and be more tolerant of certain functional groups.
For the functionalization of 7-bromo- Current time information in Pasuruan, ID.thieme-connect.comnih.govtriazolo[4,3-a]pyridin-3-amine, copper-catalyzed Ullmann-type couplings could be employed to form C-N, C-O, or C-S bonds. For example, coupling with various amines, alcohols, or thiols would yield the corresponding 7-substituted derivatives. More recently, copper-catalyzed C-H arylation has emerged as a powerful tool. A study on the parent Current time information in Pasuruan, ID.thieme-connect.comnih.govtriazolo[4,3-a]pyridine scaffold demonstrated a successful copper-catalyzed direct C-H arylation at the C3 position. nih.govresearchgate.net Although this reaction targets a C-H bond rather than the C-Br bond at the 7-position, it establishes that the triazolopyridine nucleus is a viable substrate for copper-catalyzed transformations. Copper-catalyzed arylation of bromo-difluoro-acetamides with aryl boronic acids has also been reported, showcasing copper's utility in coupling aryl groups with bromo-substituted compounds. mdpi.com These precedents suggest the potential for developing copper-catalyzed protocols for the direct arylation of the 7-bromo position of the target molecule.
Metal-Free Oxidative Cyclization Reactions
An alternative strategy to building substituted Current time information in Pasuruan, ID.thieme-connect.comnih.govtriazolo[4,3-a]pyridines involves constructing the heterocyclic ring system from appropriately substituted pyridine precursors. Metal-free oxidative cyclization reactions are particularly attractive from a green chemistry perspective, as they avoid the cost and potential toxicity associated with residual transition metals.
These syntheses typically start from a 2-hydrazinylpyridine derivative, which is condensed with an aldehyde or a related carbonyl compound to form a hydrazone intermediate. Subsequent intramolecular oxidative cyclization forges the N-N bond of the triazole ring. Common oxidizing agents for this transformation include iodine and N-halosuccinimides.
Iodine-Mediated Cyclization: Molecular iodine, often in the presence of a base, has been shown to be an effective and mild oxidant for the cyclization of pyridyl hydrazones to form the Current time information in Pasuruan, ID.thieme-connect.comnih.govtriazolo[4,3-a]pyridine core. researchgate.net This method is attractive due to the low cost and low toxicity of iodine. The reaction proceeds readily and can often be performed at room temperature. This approach is amenable to gram-scale synthesis, highlighting its practical utility. organic-chemistry.org
N-Chlorosuccinimide (NCS) as an Oxidant: N-Chlorosuccinimide (NCS) has also been successfully employed as a cyclizing agent for 2-pyridylhydrazones. mdpi.com The reaction proceeds under very mild conditions, often at 0 °C in a solvent like DMF. This method has been used to synthesize 6-bromo-3-(pyridin-4-yl)- Current time information in Pasuruan, ID.thieme-connect.comnih.govtriazolo[4,3-a]pyridine, demonstrating that the bromo-substituent on the pyridine ring is compatible with this oxidative cyclization chemistry. mdpi.com The reaction is proposed to proceed via the formation of a chlorohydrazone intermediate, which then undergoes cyclization. mdpi.com
Scale-Up and Process Optimization
Transitioning a synthetic route from laboratory scale to large-scale production presents numerous challenges, including reaction efficiency, cost of goods, safety, and purification. For the synthesis of 7-bromo- Current time information in Pasuruan, ID.thieme-connect.comnih.govtriazolo[4,3-a]pyridin-3-amine and its derivatives, several modern process optimization strategies can be considered.
Microwave-Assisted Synthesis: Microwave irradiation has become a valuable tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, and improve yields. nih.govrsc.org For the synthesis of the Current time information in Pasuruan, ID.thieme-connect.comnih.govtriazolo[4,3-a]pyridine core, a palladium-catalyzed addition of hydrazides to 2-chloropyridine followed by a microwave-assisted dehydration has been reported. nih.govorganic-chemistry.org This suggests that steps in the synthesis or derivatization of the target compound could be significantly accelerated using this technology, which is beneficial for rapid library synthesis and process development.
Flow Chemistry: Continuous flow processing offers significant advantages over traditional batch chemistry for scale-up, including improved heat and mass transfer, enhanced safety for handling hazardous reagents or exothermic reactions, and the potential for automated, continuous production. researchgate.net The synthesis of functionalized Current time information in Pasuruan, ID.thieme-connect.comnih.govtriazolo[1,5-a]pyridines has been successfully optimized using flow-based systems, resulting in a nearly two-fold improvement in yield compared to the corresponding batch process. thieme-connect.com This approach minimizes the handling of unstable intermediates and allows for precise control over reaction parameters such as temperature, pressure, and residence time. researchgate.net Applying flow chemistry to the synthesis or coupling reactions of 7-bromo- Current time information in Pasuruan, ID.thieme-connect.comnih.govtriazolo[4,3-a]pyridin-3-amine could lead to a more efficient, safer, and scalable manufacturing process. For instance, the oxidative cyclization step, which can be exothermic, would be particularly well-suited for a continuous flow setup.
Process Considerations: For large-scale synthesis, factors such as atom economy, reagent cost, and ease of purification are paramount. Metal-free cyclization reactions are advantageous as they eliminate the need for costly and potentially toxic metal catalysts and simplify purification by avoiding metal contamination. organic-chemistry.org When metal catalysts are necessary, optimizing catalyst loading to the lowest effective level is crucial for cost reduction. Furthermore, developing purification methods that avoid column chromatography, such as crystallization or selective extraction, is essential for an economically viable large-scale process.
Chemical Reactivity and Transformation Studies of 7 Bromo 1 2 3 Triazolo 4,3 a Pyridin 3 Amine
Reactivity of the Bromine Substituent
The bromine atom at the 7-position of the triazolo[4,3-a]pyridine core is a versatile handle for introducing molecular diversity. Its reactivity is characteristic of an aryl halide on an electron-deficient heterocyclic system, making it amenable to both nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) provides a direct method for replacing the bromine atom with various nucleophiles. The electron-withdrawing nature of the fused triazolo[4,3-a]pyridine ring system activates the C-Br bond towards nucleophilic attack. This pathway is particularly effective when strong nucleophiles are employed. Studies on analogous dibromo-heterocyclic systems, such as 4,7-dibromo- Current time information in Pasuruan, ID.acs.orgthiadiazolo[3,4-c]pyridine, have shown that nucleophiles like alkoxides, amines, and thiols can readily displace bromide ions. researchgate.netnih.gov In the case of 7-bromo- Current time information in Pasuruan, ID.acs.orgtandfonline.comtriazolo[4,3-a]pyridin-3-amine, similar reactivity is expected, allowing for the synthesis of ether, amine, and thioether derivatives at the 7-position.
The reaction mechanism typically involves the addition of the nucleophile to the carbon bearing the bromine, forming a Meisenheimer-like intermediate, followed by the elimination of the bromide ion to restore aromaticity. nih.gov The rate of these reactions is influenced by the strength of the nucleophile and the reaction conditions, such as solvent and temperature.
| Nucleophile Type | Typical Reagents | Common Solvents | General Conditions |
|---|---|---|---|
| Alkoxides (O-Nucleophiles) | NaOEt, NaOMe, KOtBu | Corresponding alcohol (EtOH, MeOH), THF, DMF | Room temperature to moderate heating |
| Amines (N-Nucleophiles) | Primary/secondary amines (e.g., piperidine (B6355638), morpholine) | DMF, NMP, DMSO | Elevated temperatures (80-150 °C) |
| Thiols (S-Nucleophiles) | NaSPh, NaSR | DMF, THF | Room temperature to moderate heating |
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Transition-metal catalysis has become an indispensable tool for forming carbon-carbon and carbon-heteroatom bonds, and the 7-bromo substituent serves as an excellent substrate for such transformations.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for creating carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or its ester. organic-chemistry.orgmdpi.com The Suzuki-Miyaura coupling allows for the introduction of a wide array of aryl, heteroaryl, and even alkyl groups at the 7-position. researchgate.netresearchgate.net The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (such as Na₂CO₃, K₂CO₃, or K₃PO₄), and an appropriate solvent system (like dioxane/water or DMF). beilstein-journals.org
Sonogashira Coupling: To install an alkyne moiety at the 7-position, the Sonogashira coupling is the reaction of choice. organic-chemistry.org This reaction involves the coupling of the 7-bromo compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst (typically CuI). wikipedia.orgscirp.org An amine base, such as triethylamine (B128534) or diisopropylamine, is used both as a base and often as the solvent. soton.ac.uk This method provides direct access to 7-alkynyl- Current time information in Pasuruan, ID.acs.orgtandfonline.comtriazolo[4,3-a]pyridin-3-amines, which are valuable intermediates for further synthetic manipulations.
Buchwald-Hartwig Amination: This reaction is a premier method for forming carbon-nitrogen bonds. wikipedia.orglibretexts.org It enables the coupling of the 7-bromo position with a diverse range of primary and secondary amines, including anilines, alkylamines, and various heterocyclic amines. acsgcipr.org The catalytic system consists of a palladium precursor and a specialized phosphine (B1218219) ligand (e.g., BINAP, Xantphos, or sterically hindered biaryl phosphines), along with a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS). researchgate.netnih.gov
| Reaction | Coupling Partner | Catalyst System | Base | Solvent |
|---|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, DMF, Toluene |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI | Et₃N, i-Pr₂NH | THF, DMF, Et₃N |
| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃ / Ligand (e.g., XPhos) | NaOt-Bu, Cs₂CO₃ | Toluene, Dioxane |
Reactivity of the Amine Substituent
The 3-amino group is a nucleophilic center that readily participates in reactions typical of primary amines, primarily involving the formation of new bonds at the nitrogen atom.
Acylation and Amidation Reactions
The primary amine at the 3-position can be easily acylated to form the corresponding amides. This transformation can be achieved using various acylating agents. organic-chemistry.org The reaction with highly reactive acyl chlorides or anhydrides often proceeds rapidly, typically in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to scavenge the acid byproduct. fishersci.co.uk
Alternatively, direct amidation with carboxylic acids can be accomplished using a wide array of peptide coupling reagents. Reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU) or carbodiimides like EDC facilitate amide bond formation under mild conditions, allowing for the synthesis of a diverse library of N-(7-bromo- Current time information in Pasuruan, ID.acs.orgtandfonline.comtriazolo[4,3-a]pyridin-3-yl)amides. researchgate.netnih.gov
| Reagent Type | Example | Base/Additive | Solvent |
|---|---|---|---|
| Acyl Chloride | Acetyl chloride, Benzoyl chloride | Pyridine, Et₃N | DCM, THF |
| Carboxylic Anhydride | Acetic anhydride | Pyridine, DMAP (cat.) | DCM, Acetonitrile |
| Carboxylic Acid | Various R-COOH | HATU, HOBt, EDC with DIPEA | DMF, DCM |
Alkylation Reactions
Alkylation of the 3-amino group introduces alkyl substituents onto the nitrogen atom. However, direct alkylation of primary amines with alkyl halides can be challenging to control. wikipedia.org The reaction often leads to a mixture of mono- and di-alkylated products, as the resulting secondary amine is frequently more nucleophilic than the starting primary amine. masterorganicchemistry.com In some cases, exhaustive alkylation can be used to form the quaternary ammonium (B1175870) salt.
For controlled mono-alkylation, reductive amination is a more reliable strategy. This involves the initial formation of an imine by condensation with an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).
Reactivity of the Triazolo[4,3-a]pyridine Ring System
The fused heterocyclic core possesses its own characteristic reactivity. While the substituents at the 3- and 7-positions are the most common sites for modification, the ring system itself can undergo certain transformations. The chemistry of the parent s-triazolo[4,3-a]pyridine system shows susceptibility to electrophilic attack and, under certain conditions, ring-opening reactions. acs.org For instance, treatment with strong acids or reducing agents can potentially lead to the cleavage of the triazole ring. However, these reactions are often less selective and require more forcing conditions compared to the functionalization of the existing bromine and amine substituents.
Electrophilic Aromatic Substitution
Electrophilic Aromatic Substitution (EAS) on the pyridine ring is generally disfavored compared to benzene. wikipedia.org The electronegative nitrogen atom reduces the electron density of the ring, making it less susceptible to attack by electrophiles. youtube.com Furthermore, under the acidic conditions often required for EAS reactions like nitration or sulfonation, the pyridine nitrogen is readily protonated, which further deactivates the ring. wikipedia.org
For 7-bromo- wikipedia.orguni.lubeilstein-journals.orgtriazolo[4,3-a]pyridin-3-amine, the pyridine ring is substituted with a bromine atom and a fused triazoloamine system.
Deactivating Influences : Both the pyridine nitrogen and the bromine atom act as deactivating groups for EAS. The fused triazole ring is also expected to be electron-withdrawing.
Typical EAS reactions on this scaffold would require vigorous conditions, and the yields are expected to be low. youtube.com Friedel-Crafts alkylation and acylation reactions are generally unsuccessful on pyridine rings because the Lewis acid catalyst (e.g., AlCl₃) coordinates strongly with the basic nitrogen atom, leading to enhanced deactivation. youtube.com
Table 1: Predicted Reactivity in Electrophilic Aromatic Substitution
| Reaction Type | Required Conditions | Expected Outcome |
| Nitration | Concentrated H₂SO₄/HNO₃, high temp. | Low yield of nitro-substituted product(s). |
| Halogenation | Halogen with Lewis acid, high temp. | Low yield of further halogenated product(s). |
| Sulfonation | Fuming H₂SO₄, high temp. | Low yield of sulfonic acid derivative. |
| Friedel-Crafts | Generally not feasible. | Strong deactivation by catalyst coordination. youtube.com |
C-H Functionalization
Direct C-H functionalization has emerged as a powerful tool for modifying heterocyclic cores, often overcoming the limitations of classical electrophilic substitution. rsc.org For pyridine derivatives, these reactions are typically mediated by transition-metal catalysts (e.g., palladium, rhodium, iridium) and can enable the formation of C-C, C-N, or C-O bonds at positions that are otherwise difficult to access. researchgate.net
In the case of 7-bromo- wikipedia.orguni.lubeilstein-journals.orgtriazolo[4,3-a]pyridin-3-amine, the C-H bonds at positions C-5, C-6, and C-8 of the pyridine ring are potential targets for functionalization. The specific site of reaction would depend on the catalyst, directing group (if any), and reaction conditions. The existing bromine atom at C-7 could potentially serve as a handle for cross-coupling reactions, which are related transformations. Studies on similar bicyclic heteroaromatic systems, such as 4,7-dibromo wikipedia.orguni.luresearchgate.netthiadiazolo[3,4-c]pyridine, have shown that selective cross-coupling reactions like the Heck reaction can occur preferentially at one position over another, demonstrating the feasibility of regioselective functionalization. mdpi.com
Oxidation and Reduction Pathways
The functional groups within 7-bromo- wikipedia.orguni.lubeilstein-journals.orgtriazolo[4,3-a]pyridin-3-amine present several possibilities for oxidation and reduction reactions.
Oxidation : The pyridine nitrogen atom can be oxidized to form the corresponding N-oxide using reagents like peroxy acids (e.g., m-CPBA). N-oxide formation can alter the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic and electrophilic substitutions. The 3-amino group is also potentially susceptible to oxidation, depending on the reagents and conditions employed.
Reduction : The pyridine ring can be hydrogenated to a piperidine ring, though this typically requires forcing conditions such as high-pressure hydrogen gas with catalysts like platinum or rhodium. A more common transformation is the reductive dehalogenation of the C-Br bond. This can be achieved through catalytic hydrogenation (e.g., H₂ over Pd/C) or using various reducing metals in acidic solutions. msu.edu This would yield wikipedia.orguni.lubeilstein-journals.orgtriazolo[4,3-a]pyridin-3-amine.
Ring Rearrangement Mechanisms (e.g., Dimroth Rearrangement)
The wikipedia.orguni.lubeilstein-journals.orgtriazolo[4,3-a]pyridine core is a kinetically favored product in some syntheses but can be thermodynamically less stable than its wikipedia.orguni.lubeilstein-journals.orgtriazolo[1,5-a]pyridine isomer. This allows for a potential Dimroth rearrangement, a common isomerization in nitrogen-containing heterocycles. This type of rearrangement has been observed in related systems like 1,2,4-triazolo[4,3-c]pyrimidines, which can be converted to the more stable 1,2,4-triazolo[1,5-c]pyrimidine isomers under acidic or basic conditions. researchgate.net
The mechanism for the Dimroth rearrangement of 7-bromo- wikipedia.orguni.lubeilstein-journals.orgtriazolo[4,3-a]pyridin-3-amine would likely involve:
Nucleophilic attack (e.g., by hydroxide) at the C-3 position.
Fission of the N2-C3 bond, leading to the opening of the triazole ring to form an open-chain intermediate.
Rotation around the C-N bond.
Intramolecular cyclization via attack of the exocyclic nitrogen onto the carbon of the former pyridine ring, followed by dehydration to form the rearranged 7-bromo- wikipedia.orguni.lubeilstein-journals.orgtriazolo[1,5-a]pyridin-2-amine isomer.
Further Annulation and Cyclization Reactions
The functional groups on the 7-bromo- wikipedia.orguni.lubeilstein-journals.orgtriazolo[4,3-a]pyridin-3-amine scaffold provide handles for constructing additional fused ring systems.
Via the Bromo Group : The C-7 bromine is a versatile functional group for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, or Buchwald-Hartwig amination. nih.gov By choosing a coupling partner that contains a second reactive site, a subsequent intramolecular cyclization can be performed to build a new ring fused to the pyridine moiety.
Via the Amino Group : The 3-amino group can act as a nucleophile. Reaction with bifunctional electrophiles (e.g., α,β-unsaturated ketones, 1,3-dicarbonyl compounds) could lead to the formation of a new heterocyclic ring fused to the triazole portion of the molecule. For instance, reaction with a β-ketoester could lead to the formation of a fused pyrimidinone ring.
Via C-H Activation : As discussed in section 3.3.2, intramolecular C-H functionalization can also be a pathway for annulation, where a tethered reactive group is directed to a C-H bond on the pyridine ring to form a new cyclic structure.
Mechanistic Investigations of Key Reactions
While specific mechanistic studies on 7-bromo- wikipedia.orguni.lubeilstein-journals.orgtriazolo[4,3-a]pyridin-3-amine are not widely reported, the mechanisms of its potential reactions can be understood from well-established principles of organic chemistry. uni.luyoutube.commdpi.comchemicalbook.comnih.gov
Electrophilic Aromatic Substitution : The mechanism proceeds via the formation of a cationic intermediate known as a σ-complex or arenium ion. libretexts.org The attack of an electrophile on the pyridine π-system disrupts the aromaticity. The stability of this intermediate is crucial for the reaction rate. For pyridine, the nitrogen atom destabilizes the positive charge in the σ-complex, slowing the reaction. youtube.com The final step is the rapid loss of a proton from the sp³-hybridized carbon to restore the aromatic ring. msu.edu
Palladium-Catalyzed Cross-Coupling : Reactions involving the C-7 bromine atom would follow standard catalytic cycles. For example, a Suzuki coupling would involve (i) oxidative addition of the aryl bromide to a Pd(0) catalyst, (ii) transmetalation with an organoboron reagent, and (iii) reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.
Dimroth Rearrangement : As outlined in section 3.3.4, this is a stepwise process involving nucleophilic addition, ring-opening to a linear, more flexible intermediate, and subsequent re-cyclization to a thermodynamically more stable isomeric ring system. researchgate.net
Annulation Reactions : The mechanism for pyrazoline formation from a related steroidal 7α-bromo-6-nitrocholest-5-ene with hydrazine (B178648) has been proposed to involve nucleophilic attack and subsequent cyclization. nih.gov Similar mechanistic principles would apply to annulation reactions involving the amino or bromo groups on the target compound.
Table 2: Key Mechanistic Steps for Potential Transformations
| Reaction Type | Key Intermediate(s) | Driving Force |
| Electrophilic Substitution | σ-complex (Arenium ion) libretexts.org | Restoration of aromaticity. msu.edu |
| Dimroth Rearrangement | Open-chain diaza intermediate | Formation of a more stable thermodynamic isomer. researchgate.net |
| Suzuki Cross-Coupling | Aryl-Pd(II) complex | Formation of a stable C-C bond. |
| N-Oxidation | Transition state involving oxygen transfer | Formation of a stable N-O bond. |
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework and the connectivity of atoms.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy offers critical information regarding the number, environment, and spatial arrangement of hydrogen atoms within a molecule. For 7-bromo- Current time information in Pasuruan, ID.sigmaaldrich.commdpi.comtriazolo[4,3-a]pyridin-3-amine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the amine protons. The chemical shifts (δ) of the pyridine ring protons are influenced by the electron-withdrawing effects of the bromine atom and the fused triazole ring.
Specific experimental ¹H NMR data for 7-bromo- Current time information in Pasuruan, ID.sigmaaldrich.commdpi.comtriazolo[4,3-a]pyridin-3-amine is not publicly available in the referenced literature. The expected proton signals would provide key insights into the substitution pattern and electronic structure.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in 7-bromo- Current time information in Pasuruan, ID.sigmaaldrich.commdpi.comtriazolo[4,3-a]pyridin-3-amine would give a distinct signal, with its chemical shift determined by its hybridization and the electronegativity of neighboring atoms. The carbons of the pyridine ring and the triazole ring would resonate at characteristic frequencies, and the carbon atom bonded to the bromine would show a specific chemical shift due to the halogen's influence.
Detailed experimental ¹³C NMR data for 7-bromo- Current time information in Pasuruan, ID.sigmaaldrich.commdpi.comtriazolo[4,3-a]pyridin-3-amine is not available in the surveyed scientific literature. Such data would be invaluable for confirming the carbon framework of the molecule.
Advanced NMR Techniques (e.g., 2D NMR)
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in the unambiguous assignment of all proton and carbon signals. A COSY spectrum would reveal the coupling between adjacent protons on the pyridine ring, while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom. These advanced techniques are essential for the complete and accurate structural elucidation of complex heterocyclic systems.
Publicly accessible 2D NMR data for 7-bromo- Current time information in Pasuruan, ID.sigmaaldrich.commdpi.comtriazolo[4,3-a]pyridin-3-amine has not been reported.
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of a molecule. For 7-bromo- Current time information in Pasuruan, ID.sigmaaldrich.commdpi.comtriazolo[4,3-a]pyridin-3-amine (C₆H₅BrN₄), the expected monoisotopic mass is 211.9698 g/mol . HRMS is critical for confirming the molecular formula of newly synthesized compounds.
While no experimental HRMS data is available, theoretical predictions for various adducts have been calculated.
Table 1: Predicted High-Resolution Mass Spectrometry Data for 7-bromo- Current time information in Pasuruan, ID.sigmaaldrich.commdpi.comtriazolo[4,3-a]pyridin-3-amine Adducts
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 212.97704 |
| [M+Na]⁺ | 234.95898 |
| [M-H]⁻ | 210.96248 |
| [M+NH₄]⁺ | 230.00358 |
| [M+K]⁺ | 250.93292 |
This data is based on theoretical predictions and awaits experimental verification. uni.lu
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In ESI-MS, the analyte is ionized from a solution, typically forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. An ESI-MS spectrum of 7-bromo- Current time information in Pasuruan, ID.sigmaaldrich.commdpi.comtriazolo[4,3-a]pyridin-3-amine would be expected to show a prominent peak corresponding to the protonated molecule, confirming its molecular weight.
Specific experimental ESI-MS data for 7-bromo- Current time information in Pasuruan, ID.sigmaaldrich.commdpi.comtriazolo[4,3-a]pyridin-3-amine is not documented in the available literature.
Fragmentation Pathway Analysis
The fragmentation behavior of 7-bromo- Current time information in Pasuruan, ID.nih.govuni.lutriazolo[4,3-a]pyridin-3-amine under mass spectrometry conditions provides insight into its structural stability. While detailed experimental studies on its specific fragmentation pathway are not extensively documented, predictions based on its structure and data from similar compounds allow for a proposed fragmentation scheme. The molecular ion [M]•+ is expected to be readily formed.
Key fragmentation processes for heterocyclic compounds often involve the sequential loss of small, stable neutral molecules. For the title compound, a primary fragmentation step could be the cleavage of the triazole ring. This can occur through the elimination of molecular nitrogen (N₂) or hydrogen cyanide (HCN).
The presence of the bromine atom is a key feature in the mass spectrum. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Consequently, all bromine-containing fragments, including the molecular ion, will appear as a pair of peaks (doublet) separated by 2 m/z units, with nearly equal intensity. This characteristic isotopic signature is a powerful tool for identifying bromo-substituted fragments in the mass spectrum.
Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts of the compound. These theoretical values provide a basis for comparison with experimental data from ion mobility spectrometry.
Table 1: Predicted Collision Cross Section (CCS) Data for Adducts of 7-bromo- Current time information in Pasuruan, ID.nih.govuni.lutriazolo[4,3-a]pyridin-3-amine uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 212.97704 | 131.9 |
| [M+Na]⁺ | 234.95898 | 147.0 |
| [M-H]⁻ | 210.96248 | 136.1 |
| [M+NH₄]⁺ | 230.00358 | 153.2 |
| [M+K]⁺ | 250.93292 | 135.5 |
This interactive table provides predicted data which can be sorted by adduct type, mass-to-charge ratio (m/z), or collision cross section (CCS).
X-ray Crystallography for Solid-State Structure Determination
While the specific single-crystal X-ray structure for 7-bromo- Current time information in Pasuruan, ID.nih.govuni.lutriazolo[4,3-a]pyridin-3-amine has not been detailed in the reviewed literature, extensive crystallographic data is available for the parent compound, 1,2,4-triazolo[4,3-a]pyridin-3-amine. mdpi.com This data serves as an excellent reference for understanding the solid-state structure of its 7-bromo derivative.
The parent compound crystallizes in the monoclinic system with the centrosymmetric space group P2₁/n. mdpi.com The asymmetric unit contains two independent molecules. The introduction of a bromine atom at the 7-position of the pyridine ring is not expected to fundamentally alter the core crystal system or space group, although variations in unit cell parameters are anticipated due to the larger van der Waals radius and mass of bromine compared to hydrogen.
Table 2: Crystallographic Data for the Parent Compound, 1,2,4-triazolo[4,3-a]pyridin-3-amine mdpi.com
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 5.5666 |
| b (Å) | 12.6649 |
| c (Å) | 16.8190 |
| β (°) | 99.434 |
| Z (molecules/unit cell) | 8 |
This interactive table summarizes the key crystallographic parameters for the closely related parent compound.
In the solid state, the crystal structure of the parent compound 1,2,4-triazolo[4,3-a]pyridin-3-amine is stabilized by a network of intermolecular hydrogen bonds. mdpi.com The primary interaction involves the amino group (N-H) acting as a hydrogen bond donor and a nitrogen atom of the triazole ring of an adjacent molecule acting as the acceptor. mdpi.com
Specifically, the two independent molecules in the asymmetric unit form a dimeric structure through N–H⋯N hydrogen bonds. mdpi.com This interaction creates a characteristic R²₂(8) graph-set motif. mdpi.com These dimeric units then arrange into the larger crystal lattice.
For 7-bromo- Current time information in Pasuruan, ID.nih.govuni.lutriazolo[4,3-a]pyridin-3-amine, this N–H⋯N hydrogen bonding motif is expected to be preserved, as the bromine atom is located on the pyridine ring, distant from the amino group on the triazole ring. However, the bromine atom could introduce additional, weaker intermolecular interactions, such as C-H···Br or Br···Br (halogen bonding) contacts, which would further influence the crystal packing.
The fused Current time information in Pasuruan, ID.nih.govuni.lutriazolo[4,3-a]pyridine ring system is inherently planar. X-ray diffraction studies of the parent compound confirm this planarity in the solid state. mdpi.com The exocyclic amino group is also found to be nearly coplanar with this fused ring system, which facilitates electron delocalization.
A key structural aspect of this molecule is the potential for tautomerism, specifically amino-imino tautomerism. The compound can theoretically exist in the 3-amino form or the 3-imino tautomeric form. X-ray crystallographic analysis of the parent compound unequivocally confirms that it exists as the 3-amino tautomer in the solid state. mdpi.com Given the electronic similarities, it is highly probable that 7-bromo- Current time information in Pasuruan, ID.nih.govuni.lutriazolo[4,3-a]pyridin-3-amine also adopts the 3-amino tautomeric form in its crystalline state.
Vibrational Spectroscopy
The FTIR spectrum of the parent compound, 1,2,4-triazolo[4,3-a]pyridin-3-amine, has been recorded and analyzed. mdpi.com The spectrum is characterized by distinct bands corresponding to the various functional groups. The high-wavenumber region is dominated by the stretching vibrations of the amino (NH₂) group. The asymmetric and symmetric N-H stretching bands are typically observed in the range of 3300-3500 cm⁻¹.
The region between 1500 and 1700 cm⁻¹ contains bands for the C=N and C=C stretching vibrations of the fused heterocyclic rings, as well as the scissoring deformation of the NH₂ group. Fingerprint vibrations, including various C-H and C-N bending and ring deformation modes, appear below 1500 cm⁻¹. For the 7-bromo derivative, the FTIR spectrum is expected to be very similar, with the most significant addition being the C-Br stretching vibration, which typically appears at lower wavenumbers (around 500-650 cm⁻¹).
FT-Raman spectroscopy provides complementary information to FTIR. For the parent compound, the FT-Raman spectrum was recorded in the range of 80–4000 cm⁻¹. mdpi.com In Raman spectroscopy, vibrations that cause a significant change in polarizability are more intense. Therefore, the symmetric vibrations of the fused ring system are often prominent.
The N-H stretching vibrations are typically weak in Raman spectra. Conversely, the C=C and C=N ring stretching modes often show strong Raman signals. For 7-bromo- Current time information in Pasuruan, ID.nih.govuni.lutriazolo[4,3-a]pyridin-3-amine, the C-Br stretching vibration is also expected to be Raman active and would be a useful diagnostic peak for confirming the presence of the bromine substituent.
Table 3: Key Vibrational Modes for the Current time information in Pasuruan, ID.nih.govuni.lutriazolo[4,3-a]pyridin-3-amine Scaffold
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected Activity |
| N-H Asymmetric Stretch | 3400 - 3500 | FTIR Active |
| N-H Symmetric Stretch | 3300 - 3400 | FTIR Active |
| C-H Aromatic Stretch | 3000 - 3100 | FTIR & Raman Active |
| C=N/C=C Ring Stretch | 1500 - 1650 | FTIR & Raman Active |
| NH₂ Scissoring | 1580 - 1620 | FTIR Active |
| C-Br Stretch | 500 - 650 | FTIR & Raman Active |
This interactive table highlights the expected vibrational frequencies for the main functional groups of the title compound.
Electronic Spectroscopy and Optical Properties
Ultraviolet-Visible (UV-Vis) Spectroscopy
No data available.
Fluorescence and Luminescence Spectroscopy
No data available.
Stokes Shift Analysis
No data available.
Advanced Academic Applications in Materials Science and Catalysis
Role as Ligands in Coordination Chemistry
The nitrogen-rich structure of 7-bromo- Current time information in Pasuruan, ID.biosynce.comuni.lutriazolo[4,3-a]pyridin-3-amine, featuring a pyridine (B92270) ring, a triazole ring, and an exocyclic amine group, makes it an excellent candidate as a ligand in coordination chemistry. The lone pairs of electrons on the nitrogen atoms can readily coordinate with metal ions to form stable complexes.
While crystal structure data for metal complexes of 7-bromo- Current time information in Pasuruan, ID.biosynce.comuni.lutriazolo[4,3-a]pyridin-3-amine are not extensively documented, the coordination behavior of similar triazolopyridine scaffolds has been well-studied. For instance, derivatives of Current time information in Pasuruan, ID.biosynce.comuni.lutriazolo[4,3-a]pyridine are known to act as bidentate or tridentate ligands, coordinating with a variety of transition metals. The multiple nitrogen atoms allow for chelation, leading to the formation of stable, often colorful, metal complexes. The presence of the bromine atom at the 7-position can influence the electronic properties of the ligand through inductive effects, which in turn can modulate the stability and reactivity of the resulting metal complexes.
Iron(II) complexes featuring triazolopyridine-based ligands have been shown to exhibit spin-crossover (SCO) behavior. This phenomenon, where the spin state of the central metal ion transitions between a low-spin and a high-spin state in response to external stimuli like temperature or light, is of great interest for applications in molecular switches and data storage.
For example, the related ligand 3-(2-pyridyl)- Current time information in Pasuruan, ID.biosynce.comuni.lutriazolo[4,3-a]pyridine has been used to synthesize iron(II) complexes that display thermal spin crossover. The complex [Fe(II)(L¹⁰)₂(NCS)₂] (where L¹⁰ is 3-(2-pyridyl)- Current time information in Pasuruan, ID.biosynce.comuni.lutriazolo[4,3-a]pyridine) is a spin-crossover compound with a transition temperature (T₁/₂) of 269 K. Given that 7-bromo- Current time information in Pasuruan, ID.biosynce.comuni.lutriazolo[4,3-a]pyridin-3-amine shares the core triazolopyridine structure, it is plausible that its iron(II) complexes could also exhibit SCO properties. The electronic and steric effects of the bromo and amino substituents would likely influence the ligand field strength and, consequently, the transition temperature of the potential SCO complex.
| Compound | Metal Ion | Spin-Crossover (SCO) Properties |
| [Fe(II)(L¹⁰)₂(NCS)₂] | Iron(II) | T₁/₂ = 269 K |
Table 1: Spin-crossover properties of a related triazolopyridine complex. Data sourced from publicly available research.
Potential as Fluorophores or Chemisensors
The fused aromatic ring system of 7-bromo- Current time information in Pasuruan, ID.biosynce.comuni.lutriazolo[4,3-a]pyridin-3-amine suggests that it may possess interesting photophysical properties. The parent compound, Current time information in Pasuruan, ID.biosynce.comuni.lutriazolo[4,3-a]pyridin-3-amine, has been studied for its structural and optical properties, revealing luminescence that could be harnessed for sensor applications. The introduction of a heavy bromine atom could potentially enhance intersystem crossing, leading to phosphorescence.
Furthermore, the nitrogen heterocycles within the molecule can act as binding sites for metal ions or anions. Upon binding, the electronic structure of the molecule would be perturbed, potentially leading to a change in its fluorescence or absorption spectrum. This behavior is the basis for its potential application as a chemosensor. For instance, other triazole-based systems have been successfully employed for the selective detection of ions like cyanide (CN⁻) and copper (Cu²⁺).
Integration into Organic Electronic Devices (e.g., OLEDs)
Triazolopyridine derivatives are being explored as materials for organic light-emitting diodes (OLEDs). Their rigid, planar structures and potential for high thermal stability make them suitable candidates for host materials in phosphorescent OLEDs (PhOLEDs). Bipolar host materials, which can transport both holes and electrons, are particularly desirable for achieving high device efficiencies.
While direct application of 7-bromo- Current time information in Pasuruan, ID.biosynce.comuni.lutriazolo[4,3-a]pyridin-3-amine in OLEDs has not been reported, related triazolopyridine-based materials have shown promising results. For example, host materials incorporating Current time information in Pasuruan, ID.biosynce.comuni.lutriazolo[1,5-a]pyridine units have been used to fabricate green PhOLEDs with high external quantum efficiencies and low efficiency roll-off. The electronic properties of 7-bromo- Current time information in Pasuruan, ID.biosynce.comuni.lutriazolo[4,3-a]pyridin-3-amine, influenced by the amino and bromo groups, could be tuned to optimize charge transport and energy level alignment within an OLED device structure.
Utilization as Versatile Building Blocks and Synthetic Intermediates in Complex Chemical Synthesis
The presence of a bromine atom on the pyridine ring of 7-bromo- Current time information in Pasuruan, ID.biosynce.comuni.lutriazolo[4,3-a]pyridin-3-amine makes it a valuable synthetic intermediate. The bromine atom can be readily substituted or used as a handle for cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows for the straightforward introduction of a wide variety of functional groups at the 7-position, enabling the synthesis of a library of derivatives with tailored properties.
The amino group at the 3-position also offers a site for further chemical modification. This dual functionality makes 7-bromo- Current time information in Pasuruan, ID.biosynce.comuni.lutriazolo[4,3-a]pyridin-3-amine a versatile building block for the construction of more complex molecules, including pharmaceuticals and functional materials. For instance, the synthesis of various substituted Current time information in Pasuruan, ID.biosynce.comuni.lutriazolo[4,3-a]pyridines has been achieved through methods like palladium-catalyzed amination followed by dehydration. The bromo-substituted precursor is key to these synthetic routes. researchgate.net
Applications in Photocatalysis or Electrocatalysis
Currently, there is limited information available in the scientific literature regarding the specific application of 7-bromo- Current time information in Pasuruan, ID.biosynce.comuni.lutriazolo[4,3-a]pyridin-3-amine in photocatalysis or electrocatalysis. However, the broader class of nitrogen-containing heterocyclic compounds is known to participate in catalytic processes. The nitrogen atoms can coordinate with catalytic metal centers, and the aromatic system can facilitate electron transfer processes. The presence of a bromine atom could also influence the electronic properties of the molecule, potentially impacting its redox behavior and suitability for catalytic applications. Further research is needed to explore the potential of this compound in these areas.
Future Research Directions
Development of Novel and Sustainable Synthetic Routes
The synthesis of functionalized heterocyclic compounds is a cornerstone of modern organic chemistry. researchgate.net Future research should prioritize the development of novel and sustainable synthetic routes to 7-bromo- Current time information in Pasuruan, ID.researchgate.netnih.govtriazolo[4,3-a]pyridin-3-amine that are both efficient and environmentally benign. Current methods for creating triazolopyridine skeletons often involve multi-step processes that may require harsh conditions or expensive reagents. nih.gov
Key areas for investigation include:
Green Chemistry Approaches: The development of synthetic protocols that utilize greener solvents (such as water or ionic liquids), reduce energy consumption, and minimize waste generation is crucial. researchgate.net
Catalytic Methods: Exploring metal-catalyzed or organocatalyzed reactions could provide more efficient and selective pathways. For instance, microwave-assisted synthesis has been shown to dramatically reduce reaction times for heterocyclic compounds. google.comcem.com
Photocatalysis: The use of visible-light photocatalysis is an emerging and sustainable strategy for constructing complex heterocyclic systems and could offer novel routes to this scaffold. mdpi.com
Flow Chemistry: Continuous flow processes could enable safer, more scalable, and highly controlled production of the target molecule, overcoming challenges associated with traditional batch synthesis.
| Synthetic Strategy | Potential Advantages | Relevant Research Context |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. | Proven effective for various heterocyclic systems, including triazolopyridines. google.comcem.com |
| Photocatalytic Cyclization | Uses visible light as a renewable energy source, mild reaction conditions. | An emerging green approach for synthesizing nitrogen heterocycles. mdpi.com |
| Flow Chemistry | High scalability, improved safety, precise control over reaction parameters. | Increasingly adopted for the synthesis of fine chemicals and pharmaceutical intermediates. researchgate.net |
| One-Pot Multi-Component Reactions | Increased efficiency, reduced waste, operational simplicity. | A powerful strategy for rapidly building molecular complexity. chemistry.ge |
Exploration of Expanded Reactivity and Derivatization Pathways
The functional groups of 7-bromo- Current time information in Pasuruan, ID.researchgate.netnih.govtriazolo[4,3-a]pyridin-3-amine—the bromo substituent at the 7-position and the amine group at the 3-position—serve as versatile handles for further chemical modification. A thorough exploration of its reactivity is essential for creating a library of novel derivatives with diverse properties.
Future studies should focus on:
Cross-Coupling Reactions: The bromo group is an ideal site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck reactions. mdpi.commdpi.com This would allow for the introduction of a wide range of aryl, alkyl, and alkynyl groups, significantly expanding the chemical space around the core scaffold.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine (B92270) ring, enhanced by the fused triazole, may facilitate SNAr reactions at the bromine-substituted carbon, allowing for the introduction of various nucleophiles. researchgate.net
Derivatization of the Amine Group: The 3-amino group can be readily acylated, alkylated, or used as a nucleophile in condensation reactions to form imines or engage in cyclization reactions to build further heterocyclic rings.
Ring Transformations: Investigating the stability of the triazolopyridine core under various conditions could reveal pathways for ring-opening or rearrangement reactions, leading to entirely new heterocyclic systems.
| Reaction Type | Target Functional Group | Potential New Functionalities |
| Suzuki-Miyaura Coupling | 7-Bromo | Aryl, Heteroaryl |
| Sonogashira Coupling | 7-Bromo | Alkynyl |
| Buchwald-Hartwig Amination | 7-Bromo | Substituted Amines |
| Acylation/Sulfonylation | 3-Amine | Amides, Sulfonamides |
In-Depth Mechanistic Studies using Advanced Analytical Techniques
A fundamental understanding of the reaction mechanisms governing the synthesis and derivatization of 7-bromo- Current time information in Pasuruan, ID.researchgate.netnih.govtriazolo[4,3-a]pyridin-3-amine is critical for optimizing reaction conditions, predicting outcomes, and designing rational synthetic strategies.
Future research should employ a combination of experimental and theoretical methods:
Kinetic Studies: Monitoring reaction rates under various conditions (temperature, concentration, catalyst loading) can provide crucial data about the reaction order and the nature of the rate-determining step.
Spectroscopic Analysis: The use of in-situ spectroscopic techniques, such as NMR and IR spectroscopy, can help identify and characterize transient intermediates and transition states.
Computational Modeling: Density Functional Theory (DFT) calculations can be used to map potential energy surfaces, calculate activation barriers, and elucidate the electronic structure of intermediates and transition states, offering deep insight into the reaction pathway. organic-chemistry.orgacs.org
Isotope Labeling Studies: Employing isotopically labeled starting materials can help trace the path of specific atoms throughout a reaction, confirming proposed mechanisms.
Advanced Materials Science Applications Based on Tunable Electronic Properties
Heterocyclic compounds, particularly those with extended π-conjugated systems, are of great interest in materials science. gla.ac.uk The triazolopyridine core of 7-bromo- Current time information in Pasuruan, ID.researchgate.netnih.govtriazolo[4,3-a]pyridin-3-amine, combined with its potential for extensive derivatization, makes it a promising scaffold for novel organic materials. The structural and optical properties of the parent compound, 1,2,4-triazolo[4,3-a]pyridin-3-amine, have been investigated, providing a foundation for this research. nih.govmdpi.com
Potential applications to be explored include:
Organic Light-Emitting Diodes (OLEDs): Derivatives with tailored electronic properties could function as emitters, hosts, or charge-transport materials in OLED devices.
Organic Photovoltaics (OPVs): The scaffold could be incorporated into donor or acceptor materials for organic solar cells.
Chemical Sensors: The nitrogen atoms in the heterocyclic core can act as binding sites for metal ions or other analytes. mdpi.com Derivatization could lead to compounds that exhibit a change in fluorescence or color upon binding, forming the basis for chemosensors.
Organic Field-Effect Transistors (OFETs): Judicious chemical modification to promote intermolecular π-stacking could lead to materials suitable for use as semiconductors in OFETs.
Computational Design of New Derivatives with Tailored Chemical Properties
Computational chemistry is a powerful tool for accelerating the discovery and optimization of molecules with desired properties, thereby reducing the need for extensive trial-and-error synthesis. cuny.edujscimedcentral.com Applying these methods to 7-bromo- Current time information in Pasuruan, ID.researchgate.netnih.govtriazolo[4,3-a]pyridin-3-amine can guide future synthetic efforts.
Key computational approaches include:
Structure-Property Relationship (QSPR) Studies: By generating a virtual library of derivatives and calculating their properties, QSPR models can be developed to predict the characteristics of yet-unsynthesized compounds.
Tuning of HOMO/LUMO Levels: DFT and other quantum chemical methods can predict the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.net This is crucial for designing materials for electronic applications, as the HOMO-LUMO gap determines the electronic absorption and emission properties. nih.gov
Molecular Docking: For applications in medicinal chemistry, computational docking can predict how derivatives might bind to biological targets like proteins or enzymes, guiding the design of potential therapeutic agents. tandfonline.commdpi.com
Prediction of Reactivity: Computational analysis can predict sites of electrophilic or nucleophilic attack, helping to forecast the outcome of chemical reactions and design new derivatization pathways.
| Computational Method | Application Area | Predicted Properties |
| Density Functional Theory (DFT) | Materials Science, Mechanistic Studies | Electronic structure, HOMO/LUMO energies, reaction barriers. researchgate.net |
| Molecular Docking | Medicinal Chemistry | Binding affinity and mode to biological targets. tandfonline.com |
| Quantitative Structure-Property Relationship (QSPR) | General Discovery | Physicochemical properties, reactivity, electronic characteristics. |
| Natural Bond Orbital (NBO) Analysis | Chemical Reactivity | Charge distribution, conjugative interactions, molecular stability. researchgate.net |
Q & A
Q. How to design a kinetic study for triazolopyridine derivatization reactions?
- Methodological Answer : Use in situ -NMR or LC-MS to track reaction progress. For bromination, sample aliquots at 0, 15, 30, 60, 120min, quench with NaSO, and analyze. Rate constants (k) derived from pseudo-first-order plots inform mechanistic pathways (e.g., electrophilic vs. radical bromination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
